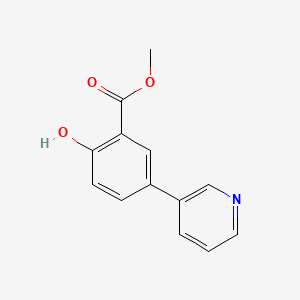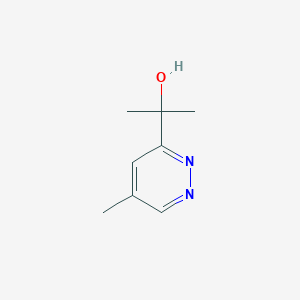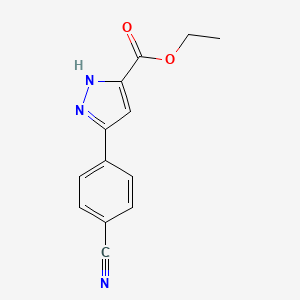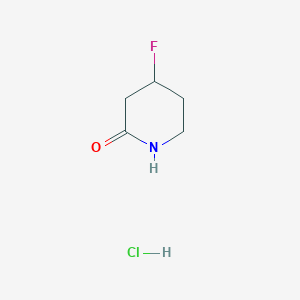![molecular formula C10H8Cl2N2OS2 B13907204 [(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)
[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate is a chemical compound with a complex structure that includes dichlorophenoxy, methyl, cyanocarbonimidodithioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate typically involves the reaction of 2,5-dichlorophenol with methyl cyanocarbonimidodithioate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocarbonimidodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups and applications.
Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical properties and applications.
Uniqueness
[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H8Cl2N2OS2 |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
[(2,5-dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H8Cl2N2OS2/c1-16-10(14-5-13)17-6-15-9-4-7(11)2-3-8(9)12/h2-4H,6H2,1H3 |
Clave InChI |
CBJNLAUACMIXEO-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC#N)SCOC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


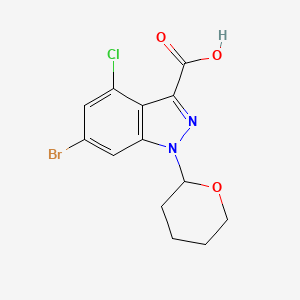
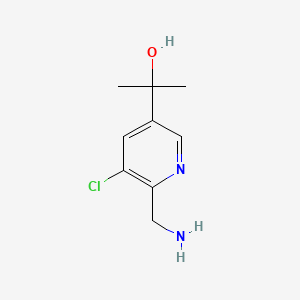
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
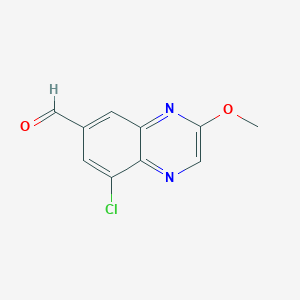
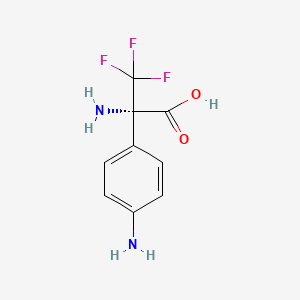

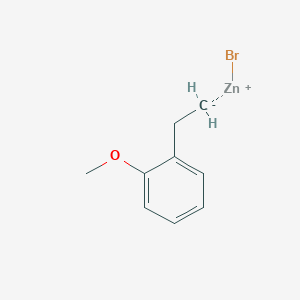
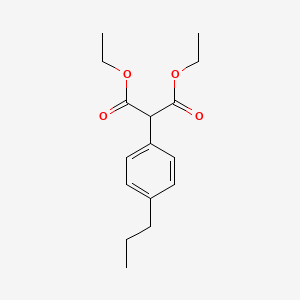
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
